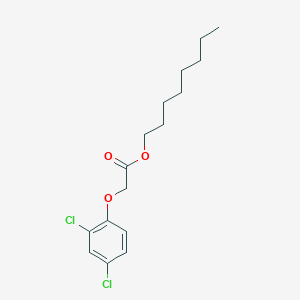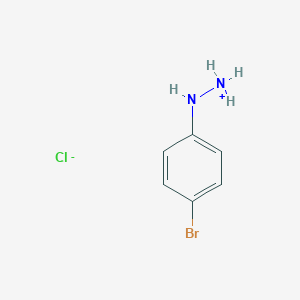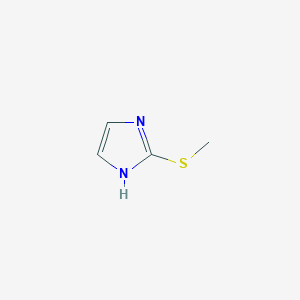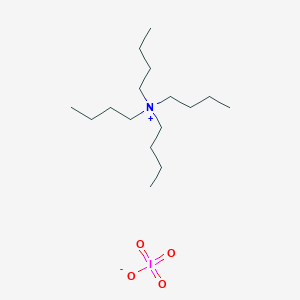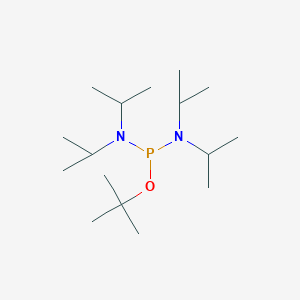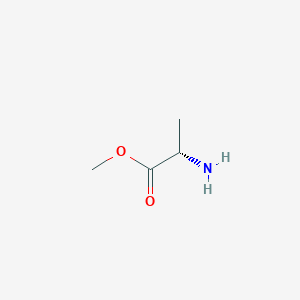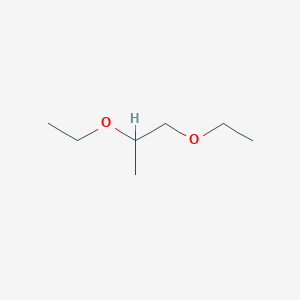
1-Cycloheptyl-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptyl-2,2,2-trifluoroethan-1-one, also known as CF3CH2COC7H13, is a chemical compound that has gained significant attention in scientific research. It is a colorless liquid with a strong odor and is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-Cycloheptyl-2,2,2-trifluoroethan-1-one is not fully understood. However, studies have shown that it can act as a reactive intermediate in organic reactions, leading to the formation of various products. It has also been suggested that it can act as a Lewis acid catalyst in certain reactions.
Biochemische Und Physiologische Effekte
Studies on the biochemical and physiological effects of 1-Cycloheptyl-2,2,2-trifluoroethan-1-one are limited. However, it has been shown to have low toxicity and is not considered a significant health hazard. It is also not known to have any adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Cycloheptyl-2,2,2-trifluoroethan-1-one in lab experiments is its high purity and yield. It is also readily available and relatively inexpensive. However, its strong odor and potential reactivity with certain chemicals can be a limitation.
Zukünftige Richtungen
There are several future directions for research on 1-Cycloheptyl-2,2,2-trifluoroethan-1-one. One potential area of interest is its use as a starting material for the synthesis of novel pharmaceuticals with improved properties. Additionally, it could be used as a reagent in the formation of new materials with unique properties. Further studies on its mechanism of action and potential applications in organic synthesis would also be of interest.
Synthesemethoden
The synthesis of 1-Cycloheptyl-2,2,2-trifluoroethan-1-one involves the reaction of cycloheptanone with trifluoroacetic anhydride in the presence of a strong acid catalyst. The reaction yields the desired product with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-Cycloheptyl-2,2,2-trifluoroethan-1-one has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials. Additionally, it has been used as a reagent in organic synthesis, such as in the formation of carbon-carbon bonds.
Eigenschaften
CAS-Nummer |
134704-13-5 |
|---|---|
Produktname |
1-Cycloheptyl-2,2,2-trifluoroethan-1-one |
Molekularformel |
C9H13F3O |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
1-cycloheptyl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H13F3O/c10-9(11,12)8(13)7-5-3-1-2-4-6-7/h7H,1-6H2 |
InChI-Schlüssel |
XVNNVRVBBZKELR-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)C(=O)C(F)(F)F |
Kanonische SMILES |
C1CCCC(CC1)C(=O)C(F)(F)F |
Synonyme |
Ethanone, 1-cycloheptyl-2,2,2-trifluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




